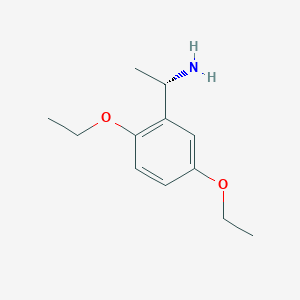
(1S)-1-(2,5-diethoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 2 and 5 positions, and an amine group attached to the ethan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Ethylation: The hydroxyl groups are then ethylated using ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).
Formation of Amine: The final step involves the reductive amination of the ethylated intermediate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for (1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis process.
化学反应分析
Types of Reactions
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted phenethylamines with different functional groups.
科学研究应用
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,5-Dimethoxyphenethylamine: Similar structure but lacks the ethoxy groups.
2,5-Diethoxy-4-methylphenethylamine: Similar structure with an additional methyl group.
2,5-Diethoxy-4-chlorophenethylamine: Similar structure with a chlorine substituent.
Uniqueness
(1S)-1-(2,5-Diethoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 2 and 5 positions can affect its interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
(1S)-1-(2,5-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m0/s1 |
InChI 键 |
GAPJNNBBZOWNHM-VIFPVBQESA-N |
手性 SMILES |
CCOC1=CC(=C(C=C1)OCC)[C@H](C)N |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)




![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)


